2,4-Dibromopyridine

Overview

Description

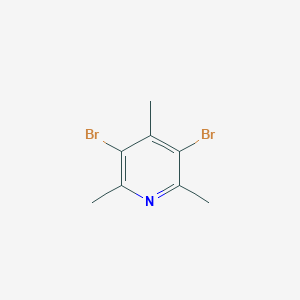

2,4-Dibromopyridine is a research chemical used in the synthesis of novel pyridine-bridged analogs of combretastatin-A4 as anticancer agents . It has a molecular formula of C5H3Br2N and a molecular weight of 236.89 .

Synthesis Analysis

The synthesis of 2,4-Dibromopyridine involves a series of reactions. One method involves the ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . Another method involves a regioselective 2,6-diamination reaction as a key step .Molecular Structure Analysis

The molecular structure of 2,4-Dibromopyridine is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure is further characterized by the presence of two bromine atoms attached to the pyridine ring .Chemical Reactions Analysis

2,4-Dibromopyridine undergoes various chemical reactions. For instance, it can undergo a double Curtius rearrangement as a key transformation . It can also undergo a regioselective 2,6-diamination reaction .Physical And Chemical Properties Analysis

2,4-Dibromopyridine is a solid with a melting point of 35-40 °C . It has a molar refractivity of 39.7±0.3 cm^3 and a polar surface area of 13 Å^2 .Scientific Research Applications

Organic Synthesis

2,4-Dibromopyridine: is a valuable halogenated building block in organic synthesis. It is used to construct complex organic molecules due to its reactivity, particularly in palladium-catalyzed coupling reactions . Its dibromo functionality allows for selective substitutions, making it a versatile reagent for synthesizing various organic compounds, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 2,4-Dibromopyridine serves as a precursor in the synthesis of a wide range of drugs. Its incorporation into drug molecules is crucial due to its ability to undergo further functionalization, leading to the development of novel therapeutic agents . It is especially significant in the creation of compounds with potential anticancer properties .

Material Science

2,4-Dibromopyridine: plays a role in material science as a precursor for the synthesis of advanced materials. It is used to prepare conjugated pyridine structures, which are essential in the development of new materials for electronic and photonic applications . Its utility in coordination chemistry also contributes to the synthesis of metal-organic frameworks (MOFs) and other coordination complexes.

Agricultural Chemistry

In the field of agricultural chemistry, 2,4-Dibromopyridine is utilized in the synthesis of herbicides and pesticides. Its structural motif is found in many agrochemicals, where it contributes to the stability and effectiveness of these compounds . The ability to create derivatives of 2,4-Dibromopyridine enhances the development of new products that can improve crop protection.

Biochemistry

2,4-Dibromopyridine: is used in biochemistry for studying enzyme inhibition and other biochemical processes. It can be a part of inhibitors that regulate enzyme activity, which is crucial for understanding metabolic pathways and designing drugs that target specific biochemical reactions .

Environmental Applications

In environmental applications, 2,4-Dibromopyridine is involved in the study of toxic compounds and their effects on ecosystems. Its properties are analyzed to understand the impact of halogenated compounds on the environment and to develop methods for their safe handling and disposal .

Safety and Hazards

2,4-Dibromopyridine is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .

Future Directions

Mechanism of Action

Mode of Action

2,4-Dibromopyridine is a brominated derivative of pyridine and is often used as a building block in organic synthesis . It can undergo various reactions, including coupling reactions with organometallic reagents . For example, it can react with tetrakis(triphenylphosphine)palladium(0) and cyclopropylzinc bromide in tetrahydrofuran (THF) to form new compounds .

Biochemical Pathways

Bromopyridines, in general, are known to participate in various chemical reactions, suggesting that they could affect a wide range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dibromopyridine are not well-studied. As a small organic molecule, it’s likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes .

Result of Action

Given its use in organic synthesis, it’s likely to participate in the formation of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromopyridine. For example, the reaction of 2,4-Dibromopyridine with other reagents is often carried out in specific solvents at controlled temperatures .

properties

IUPAC Name |

2,4-dibromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMMSLVJMKQWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355745 | |

| Record name | 2,4-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromopyridine | |

CAS RN |

58530-53-3 | |

| Record name | 2,4-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

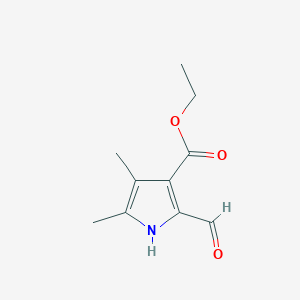

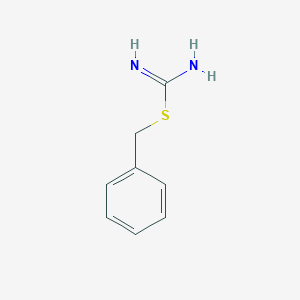

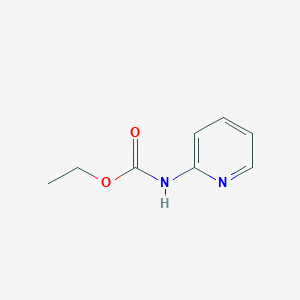

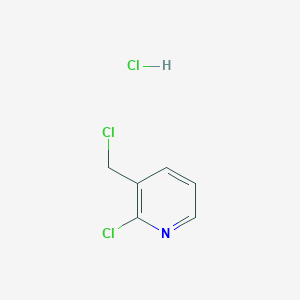

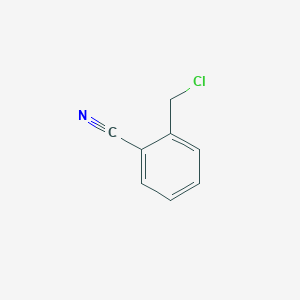

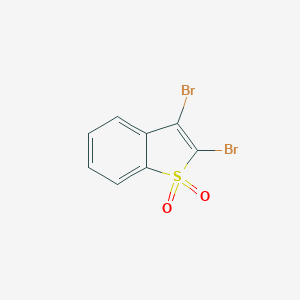

Feasible Synthetic Routes

Q & A

Q1: Why is 2,4-dibromopyridine particularly useful in organic synthesis?

A: 2,4-Dibromopyridine's value stems from its ability to undergo selective bromine substitution reactions. This selectivity allows chemists to introduce different substituents at specific positions on the pyridine ring, creating a wide array of complex molecules. For example, palladium-catalyzed cross-coupling reactions with 2,4-dibromopyridine enable the synthesis of unsymmetrical 2,4-disubstituted pyridines, valuable building blocks for pharmaceuticals and materials. [, ]

Q2: How does the choice of catalyst influence the regioselectivity of reactions involving 2,4-dibromopyridine?

A: Research demonstrates that the nature of the palladium catalyst significantly impacts regioselectivity during cross-coupling reactions with 2,4-dibromopyridine. [, ] While mononuclear palladium catalysts typically favor arylation at the C2 position, multinuclear palladium species, such as Pd3-type clusters and nanoparticles, switch the selectivity to the C4 position. This selectivity shift is attributed to the distinct reactivity profiles of these different palladium species. []

Q3: Can you provide an example of how 2,4-dibromopyridine contributes to complex molecule synthesis?

A: One compelling example is the total synthesis of the visual pigment A2E. This intricate process leverages the versatility of palladium-catalyzed cross-coupling reactions with 2,4-dibromopyridine. A regioselective Suzuki or Negishi coupling introduces the first substituent, followed by a Sonogashira reaction to incorporate an alkyne functionality. Finally, a double Stille cross-coupling completes the bispolyenyl skeleton of A2E. []

Q4: Are there efficient large-scale synthesis methods for derivatives of 2,4-dibromopyridine?

A: Researchers have developed a practical and safe large-scale synthesis of 2,6-diamino-4-bromopyridine, a valuable derivative of 2,4-dibromopyridine. [] This method employs a regioselective 2,6-diamination reaction as a key step and offers a higher yield compared to previous methods. This development is crucial for facilitating research and industrial applications requiring this specific derivative. []

Q5: Have there been any computational studies conducted on 2,4-dibromopyridine?

A: Density functional theory calculations have been employed to investigate the interactions between 2,4-dibromopyridine and a Cu(100) surface. [] These studies provided valuable insights into adsorption geometries, C-Br bond dissociation pathways, and associated energetics, enhancing our understanding of the molecule's behavior on metal surfaces. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.